(+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride
(+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride
(S)-(+)-MT-45 (hydrochloride) is an analytical reference standard categorized as an opioid. MT-45 is a novel synthetic opioid that is structurally unrelated to most opioids but has analgesic activity similar to morphine in animal models. (S)-(+)-MT-45 is an enantiomer of MT-45 that also has analgesic activity similar to morphine and is more potent than (R)-(–)-MT-45.2 (S)-(+)-MT-45 is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.
MT-45 is a piperazine derivative with potent analgesic activity comparable to morphine despite being structurally unrelated to most other opioids. (S)-(+)-MT-45 is an enantiomer of MT-45 that displays analgesic potency similar to that of morphine (ED50s = 0.35 and 0.4 μg/kg, i.v., respectively, in Haffner’s mouse tail-pinch method). This contrasts with the relatively weak activity of (R)-(−)-MT-45 ( ED50 = 2 μg/kg, i.v.). MT-45 has been used as a lead compound to develop a large group of potent opioid drugs with agonist or antagonist activities particular to the various opioid receptor subtypes. This product is intended for forensic and research applications.
MT-45 is a piperazine derivative with potent analgesic activity comparable to morphine despite being structurally unrelated to most other opioids. (S)-(+)-MT-45 is an enantiomer of MT-45 that displays analgesic potency similar to that of morphine (ED50s = 0.35 and 0.4 μg/kg, i.v., respectively, in Haffner’s mouse tail-pinch method). This contrasts with the relatively weak activity of (R)-(−)-MT-45 ( ED50 = 2 μg/kg, i.v.). MT-45 has been used as a lead compound to develop a large group of potent opioid drugs with agonist or antagonist activities particular to the various opioid receptor subtypes. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
52694-54-9
VCID:
VC21226789
InChI:
InChI=1S/C24H32N2.2ClH/c1-4-10-21(11-5-1)20-24(22-12-6-2-7-13-22)26-18-16-25(17-19-26)23-14-8-3-9-15-23;;/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2;2*1H/t24-;;/m0../s1
SMILES:
C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl
Molecular Formula:
C24H34Cl2N2
Molecular Weight:
421.4 g/mol
(+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride
CAS No.: 52694-54-9
Cat. No.: VC21226789
Molecular Formula: C24H34Cl2N2
Molecular Weight: 421.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (S)-(+)-MT-45 (hydrochloride) is an analytical reference standard categorized as an opioid. MT-45 is a novel synthetic opioid that is structurally unrelated to most opioids but has analgesic activity similar to morphine in animal models. (S)-(+)-MT-45 is an enantiomer of MT-45 that also has analgesic activity similar to morphine and is more potent than (R)-(–)-MT-45.2 (S)-(+)-MT-45 is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications. MT-45 is a piperazine derivative with potent analgesic activity comparable to morphine despite being structurally unrelated to most other opioids. (S)-(+)-MT-45 is an enantiomer of MT-45 that displays analgesic potency similar to that of morphine (ED50s = 0.35 and 0.4 μg/kg, i.v., respectively, in Haffner’s mouse tail-pinch method). This contrasts with the relatively weak activity of (R)-(−)-MT-45 ( ED50 = 2 μg/kg, i.v.). MT-45 has been used as a lead compound to develop a large group of potent opioid drugs with agonist or antagonist activities particular to the various opioid receptor subtypes. This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 52694-54-9 |
| Molecular Formula | C24H34Cl2N2 |
| Molecular Weight | 421.4 g/mol |
| IUPAC Name | 1-cyclohexyl-4-[(1S)-1,2-diphenylethyl]piperazine;dihydrochloride |
| Standard InChI | InChI=1S/C24H32N2.2ClH/c1-4-10-21(11-5-1)20-24(22-12-6-2-7-13-22)26-18-16-25(17-19-26)23-14-8-3-9-15-23;;/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2;2*1H/t24-;;/m0../s1 |
| Standard InChI Key | PDTBWROWBIVSFO-ASMAMLKCSA-N |
| Isomeric SMILES | C1CCC(CC1)N2CCN(CC2)[C@@H](CC3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |
| SMILES | C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |
| Canonical SMILES | C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |
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